4H-6,9-Methanofuro[2,3-d][1,2]oxazocine
Description
4H-6,9-Methanofuro[2,3-d][1,2]oxazocine is a complex bicyclic heterocyclic compound characterized by a fused furo-oxazocine framework with a methano bridge. Its structure integrates oxygen and nitrogen atoms within an eight-membered oxazocine ring, stabilized by a bridging methano group.
Properties
CAS No. |
189508-69-8 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 |
InChI |
InChI=1S/C9H7NO2/c1-2-7-5-8(10-12-7)9-6(1)3-4-11-9/h2-4H,1,5H2 |
InChI Key |
DCEASAQVYCQLEB-UHFFFAOYSA-N |
SMILES |
C1C=C2CC(=NO2)C3=C1C=CO3 |
Synonyms |
6,9-Methano-4H-furo[2,3-d][1,2]oxazocine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
a. 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine ()
- Core Structure : Benzoxathiine (oxygen and sulfur atoms in a 1,4-oxathiin ring).
- Key Differences: Lacks the methano bridge and oxazocine ring system present in 4H-6,9-Methanofuro-oxazocine.
- Functional Groups : Includes a methoxy group and thiophene substituent, enhancing electronic diversity but reducing ring strain compared to the fused oxazocine system .
b. Benzo[g]bis([1,2,3]triazolo)[5,1-c:4’,5’-e][1,4]oxazocines ()
- Core Structure : Condensed triazole-oxazocine system with two fused triazole rings.
- Key Differences: The methanofuro group in the target compound is replaced by additional triazole rings, altering photophysical properties.
c. 6,9-Methano-benzodioxathiepin Derivatives (Endosulfan Analogs, )
- Core Structure: Benzodioxathiepin with a methano bridge and sulfur dioxide/oxide groups.
- Key Differences: The sulfur-containing dioxathiepin ring contrasts with the oxygen/nitrogen-rich oxazocine system. Endosulfan derivatives are pesticides, suggesting that methano-bridged compounds like 4H-6,9-Methanofuro-oxazocine may exhibit bioactivity but with distinct toxicity profiles .
Photophysical and Chemical Properties
| Compound Class | Fluorescence Quantum Yield | Key Functional Groups | Stability |
|---|---|---|---|
| Triazole-Oxazocines (2) | Up to 86% | Triazole, oxazocine | High (rigid structure) |
| Benzoxathiines (1) | Not reported | Thiophene, methoxy | Moderate |
| Methanofuro-Oxazocine (Hypothetical) | Unknown | Methano bridge, furo-oxazocine | Likely moderate |
- Triazole-Oxazocines : High quantum yields due to rigid π-conjugation.
- Methanofuro-Oxazocine: Predicted to have lower fluorescence than triazole analogs but higher than non-cyclized precursors due to methano-induced rigidity .
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